2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Description
2-[7-(4-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide is a heterocyclic compound featuring a pyrimido[4,5-d]pyrimidine core substituted with fluorophenyl, methyl, and sulfanyl-acetamide groups. The 4-nitrophenyl acetamide moiety may enhance electron-withdrawing properties, influencing solubility and binding affinity.
Properties
CAS No. |
852170-48-0 |
|---|---|
Molecular Formula |
C22H17FN6O5S |
Molecular Weight |
496.47 |
IUPAC Name |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C22H17FN6O5S/c1-27-19-17(21(31)28(2)22(27)32)20(26-18(25-19)12-3-5-13(23)6-4-12)35-11-16(30)24-14-7-9-15(10-8-14)29(33)34/h3-10H,11H2,1-2H3,(H,24,30) |
InChI Key |
XIRCIZIETMDPFL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimido[4,5-d]pyrimidine Core: This step often starts with the condensation of appropriate precursors such as 4-fluoroaniline and dimethylurea under acidic conditions to form the pyrimido[4,5-d]pyrimidine scaffold.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with the pyrimido[4,5-d]pyrimidine intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with 4-nitrophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alk
Biological Activity
The compound 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide is a novel synthetic derivative with potential biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine core substituted with a fluorophenyl group and a nitrophenyl acetamide moiety. Its molecular formula is with a molecular weight of approximately 420.46 g/mol.
Research indicates that compounds similar to this one often act as inhibitors of various biological targets, including enzymes and receptors involved in disease processes. The presence of the sulfanyl group suggests potential interactions with thiol-containing biomolecules, which may modulate enzyme activity or receptor signaling pathways.
Antiviral Activity
Recent studies have highlighted the antiviral properties of related pyrimidine derivatives. For example, compounds that share structural features with our target compound have shown effectiveness against flaviviruses such as Zika and dengue. These compounds inhibit the NS2B-NS3 protease essential for viral replication, demonstrating IC50 values in the low micromolar range (e.g., 130 nM for potent inhibitors) .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity against various cell lines. Inhibitory effects on cancer cell proliferation were observed, with some derivatives showing significant cytotoxicity at nanomolar concentrations. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways like the EGFR pathway .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorination : The presence of the fluorine atom at the para position on the phenyl ring enhances metabolic stability and bioactivity .
- Substituent Variability : Alterations to the nitrophenyl substituent can significantly impact potency; for instance, replacing nitro groups with other electron-withdrawing groups may enhance efficacy .
| Substituent | Biological Activity (IC50) | Comments |
|---|---|---|
| Nitro | 0.62 μM | Strong activity observed |
| Acetyl | 3.16 μM | Moderate activity |
| Hydroxy | 0.76 μM | Comparable to nitro |
Case Studies
- Zika Virus Inhibition : A study demonstrated that similar pyrimidine derivatives effectively inhibited Zika virus replication in vitro, showcasing their potential as antiviral agents .
- Non-Small Cell Lung Cancer : Research into structurally related compounds indicated promising results in inhibiting growth in non-small cell lung cancer models, suggesting a pathway for further development in oncology .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound exhibits promising biological activities:
- Antitumor Activity : The compound has been evaluated for its potential against various cancer cell lines, showing moderate to high inhibitory effects.
- Antimicrobial Properties : It has demonstrated activity against certain bacterial strains, suggesting potential as an antibacterial agent.
- Enzyme Inhibition : Interaction studies have indicated that the compound may inhibit specific enzymes involved in disease pathways.
Case Studies and Research Findings
Several research findings highlight the applications of this compound:
- Antitubercular Activity : A related class of compounds has shown efficacy against Mycobacterium tuberculosis, indicating that derivatives of this structure could be explored for similar activities .
- Anti-inflammatory Effects : Some derivatives have been tested for anti-inflammatory properties, providing insights into their mechanism of action and therapeutic potential .
- Mechanism of Action Studies : Ongoing research aims to elucidate the specific interactions between this compound and its biological targets, which is crucial for optimizing its therapeutic applications .
Comparison with Related Compounds
The unique combination of functional groups in this compound may confer specific advantages compared to structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | Structure | Exhibits anti-cancer activity; simpler structure |
| N-(4-nitrophenyl)acetamide | Structure | Commonly used as a reference compound; simpler functionalization |
| 6-Methyl-1-(4-nitrophenyl)-2-pyridinamine | Structure | Similar anti-inflammatory properties; different core structure |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-2-Fluorophenyl)Acetamide (Example 83, )
- Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. pyrimido[4,5-d]pyrimidine in the target).
- Substituents: Fluorophenyl (3-fluoro vs. 4-fluoro in the target). Chromen-4-one moiety (absent in the target). Amino and isopropoxy groups (vs. nitro and methyl groups in the target).
- Physicochemical Properties :
(R)- and (S)-N-Substituted Acetamides ()
- Core Structure : Hexanamide backbone with tetrahydropyrimidin-1(2H)-yl groups (vs. fused pyrimidine core in the target).
- Substituents: Dimethylphenoxyacetamido and hydroxy groups. Lack of fluorophenyl or nitro substituents.
- Relevance : Demonstrates structural diversity in acetamide-based pharmacophores but lacks direct comparability to the target’s heterocyclic system.
Physicochemical and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural formula; †Approximated from .
Functional Implications:
- Solubility: Sulfanyl and nitro groups in the target may reduce aqueous solubility relative to Example 83’s chromenone and polar amino substituents.
Methodological Considerations in Structural Analysis
- Validation : Structure validation protocols () ensure accuracy in comparative studies, particularly for distinguishing subtle stereochemical differences in analogs.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions typical of pyrimido-pyrimidine derivatives. Key steps include:
- Thioether linkage formation : Reacting a halogenated pyrimido-pyrimidine core with a thiol-containing intermediate (e.g., mercaptoacetamide derivatives) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
- Nitrophenyl acetylation : Coupling the sulfanyl intermediate with 4-nitroaniline via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM .
- Purity optimization : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Q. How is the structural integrity of the compound confirmed?
Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm for fluorophenyl/nitrophenyl groups) and methyl groups (δ 2.3–3.1 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (calculated: ~495.45 g/mol) .
- X-ray crystallography (if crystals are obtainable): Resolve bond lengths and angles, particularly for the pyrimido-pyrimidine core and sulfanyl bridge .
Q. What are the solubility properties, and how do they affect experimental design?
The compound is likely poorly soluble in aqueous buffers due to its aromatic and hydrophobic moieties. Methodological workarounds include:
- Co-solvent systems : Use DMSO (≤5% v/v) for stock solutions, followed by dilution in PBS or cell culture media .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes to enhance bioavailability for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across assays?
Contradictions may arise from assay-specific variables. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
- Target engagement assays : Validate binding via surface plasmon resonance (SPR) or thermal shift assays to confirm direct interactions .
- Metabolic stability testing : Assess liver microsome stability to rule out rapid degradation in certain models .
Q. What computational methods are recommended for structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs, focusing on the sulfanyl-acetamide moiety’s flexibility .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to predict activity cliffs .
- MD simulations : Simulate binding dynamics over 100 ns to assess stability of the pyrimido-pyrimidine core in target pockets .
Q. How can researchers optimize in vivo efficacy despite low bioavailability?
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide nitrogen to improve membrane permeability .
- Dosing regimen optimization : Test intermittent high-dose vs. continuous low-dose administration in rodent models to balance toxicity and efficacy .
- Tissue distribution studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target organs .
Data Contradiction Analysis
Q. Why might enzymatic inhibition data conflict with cellular activity assays?
- Off-target effects : The compound may inhibit unrelated pathways in cells (e.g., cytochrome P450 interference) .
- Cellular efflux pumps : Overexpression of ABC transporters (e.g., P-gp) can reduce intracellular concentration . Resolution : Perform CRISPR knockouts of efflux pumps or use inhibitors (e.g., verapamil) to isolate target-specific effects .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 70°C, 8h | 65–75 | 90 | |
| Amide coupling | EDC/HOBt, DCM, RT, 12h | 50–60 | 85 | |
| Purification | Silica gel (EtOAc/hexane 3:7) | – | >95 |
Q. Table 2. Spectroscopic Signatures
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 (nitrophenyl), δ 7.3–7.6 (fluorophenyl) | |
| HRMS | [M+H]⁺ m/z 495.45 (calculated) | |
| IR | 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym. stretch) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
